Azulene, 1-bromo-3-propyl-
Description
Historical Context and Fundamental Chemical Principles of Azulene (B44059) Systems
The story of azulene begins in the 15th century with the discovery of a blue pigment obtained from the distillation of chamomile. However, it wasn't until the 19th and early 20th centuries that the structure of this intriguing molecule was elucidated. The name "azulene" itself is derived from the Spanish word "azul," meaning blue, a direct reference to its characteristic color.
Unlike its benzenoid isomer naphthalene, which is a colorless solid, azulene is a deep blue crystalline solid. This striking difference in color is a direct consequence of its non-alternant nature. The fusion of a cyclopentadienyl (B1206354) anion-like five-membered ring and a tropylium (B1234903) cation-like seven-membered ring results in a significant dipole moment, a feature absent in alternant hydrocarbons. This inherent polarization leads to a small HOMO-LUMO gap, allowing for the absorption of light in the visible region of the electromagnetic spectrum, thus imparting its distinct color.
The chemical reactivity of azulene is also dictated by its electronic structure. The five-membered ring is electron-rich and thus susceptible to electrophilic attack, primarily at the 1 and 3 positions. Conversely, the seven-membered ring is electron-deficient and is the site of nucleophilic attack. This predictable reactivity pattern has made azulene a versatile building block in the synthesis of more complex organic molecules.
Significance of Substituent Effects in Azulene Derivatives
The introduction of substituents onto the azulene core can dramatically alter its electronic properties and, consequently, its reactivity and physical characteristics. The nature and position of these substituents play a crucial role in fine-tuning the behavior of the resulting azulene derivative.
Halogenation of the azulene nucleus introduces an electron-withdrawing group, which can significantly impact its reactivity. The position of the halogen atom is critical. For instance, bromination of the azulene ring can be directed to either the five-membered or seven-membered ring depending on the reaction conditions and the presence of other substituents. The introduction of a bromine atom can alter the electronic distribution within the azulene framework, influencing its susceptibility to further chemical transformations. For example, the bromination of some azulene derivatives with reagents like sodium monobromoisocyanurate has been shown to yield 3-bromo-substituted azulenes. researchgate.net
In contrast to halogens, alkyl groups are electron-donating substituents. Their introduction onto the azulene skeleton generally increases the electron density of the ring system. This can enhance the reactivity of the azulene core towards electrophiles and can also influence the stability of the molecule. The size and nature of the alkyl group can also have steric effects, directing the course of subsequent reactions. Studies on the bromination of 1-alkylazulenes, including 1-propylazulene, have shown that the reaction can afford the corresponding 3-bromo-1-alkylazulenes. researchgate.net
Research Rationale for Investigating 1-Bromo-3-Propylazulene within the Broader Azulene Landscape
The specific substitution pattern of 1-bromo-3-propylazulene presents a unique case for investigation. This molecule combines the electron-withdrawing effect of a bromine atom at the 1-position with the electron-donating and sterically influencing effect of a propyl group at the 3-position. This juxtaposition of opposing electronic influences on the electron-rich five-membered ring of the azulene core creates a fascinating system for studying the interplay of substituent effects.
Structure
2D Structure
3D Structure
Properties
CAS No. |
823788-66-5 |
|---|---|
Molecular Formula |
C13H13Br |
Molecular Weight |
249.15 g/mol |
IUPAC Name |
1-bromo-3-propylazulene |
InChI |
InChI=1S/C13H13Br/c1-2-6-10-9-13(14)12-8-5-3-4-7-11(10)12/h3-5,7-9H,2,6H2,1H3 |
InChI Key |
KHWXUQKSKSOYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C1=CC=CC=C2)Br |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Bromo 3 Propylazulene
Influence of Bromo and Propyl Substituents on Electron Density and Steric Hindrance in Reaction Dynamics
The azulene (B44059) molecule is a non-alternant aromatic hydrocarbon composed of a fused five- and seven-membered ring system. researchgate.netresearchgate.net This arrangement results in a polarized π-electron system, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. researchgate.netchalmers.se This inherent electronic characteristic is a primary determinant of its chemical reactivity.
The introduction of substituents at the 1 and 3-positions further modulates this electronic landscape. The propyl group at the 3-position, being an alkyl group, is electron-donating through an inductive effect. This increases the electron density of the five-membered ring, reinforcing its nucleophilic character. Conversely, the bromo group at the 1-position is electron-withdrawing due to its electronegativity, which decreases the electron density at the site of its attachment.
Electrophilic Reactivity Profiles of the Azulene Core in the Presence of Substituents
Azulenes are known to be highly reactive towards electrophiles, with substitution typically occurring at the 1- and 3-positions of the five-membered ring. chalmers.semdpi.com Theoretical studies have shown that the 1-position is kinetically the most favored site for electrophilic attack on the unsubstituted azulene molecule. chem-soc.sinih.gov
In 1-bromo-3-propylazulene, the 3-position is already occupied by a propyl group. The presence of the electron-donating propyl group at this position enhances the nucleophilicity of the five-membered ring, making the azulene core more susceptible to electrophilic attack than the parent azulene. However, the bromo group at the 1-position deactivates this site towards further electrophilic substitution. Consequently, electrophilic attack is most likely to occur at other positions on the azulene nucleus, with the specific site being determined by a combination of electronic and steric factors. When the highly reactive 1- and 3-positions are blocked, electrophilic substitution can be directed to the seven-membered ring, although this is less common. mdpi.com
Nucleophilic Reactivity at Brominated Positions
The carbon-bromine bond in 1-bromo-3-propylazulene is susceptible to nucleophilic attack, allowing for the substitution of the bromine atom. savemyexams.comscience-revision.co.uk This reactivity is a cornerstone of nucleophilic aromatic substitution (NAS) reactions. masterorganicchemistry.com The success of such a reaction is often dependent on the electron-withdrawing nature of the aromatic system, which stabilizes the intermediate formed during the reaction, known as a Meisenheimer complex. masterorganicchemistry.com
The inherent electronic properties of the azulene ring, with its electron-deficient seven-membered ring, can facilitate nucleophilic attack. The presence of an electron-withdrawing group like bromine can further enhance this effect at the point of attachment. Nucleophilic substitution reactions on bromoazulenes have been reported, demonstrating the viability of replacing the bromo group with various nucleophiles. mdpi.comoup.com For instance, bromoazulenes can react with amines under relatively harsh conditions to yield aminoazulenes. mdpi.com
The general reactivity trend for halogens in nucleophilic aromatic substitution is I > Br > Cl > F, which is related to the bond dissociation energies.
Metal-Catalyzed Transformations and Their Selectivity
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr These methods have been successfully applied to the functionalization of azulenes. researchgate.netmit.edu
The bromo substituent at the 1-position of 1-bromo-3-propylazulene serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. eie.grmit.edu These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, at the 1-position. The success and efficiency of these couplings depend on several factors, including the choice of catalyst, ligands, base, and reaction conditions. princeton.edu
The scope of these reactions on the 1-bromo-3-propylazulene scaffold is expected to be broad, given the general utility of bromoarenes in cross-coupling. However, limitations may arise from steric hindrance posed by the adjacent propyl group at the 3-position, which could affect the efficiency of the catalytic cycle. Additionally, the inherent reactivity of the azulene core under certain catalytic conditions could lead to side reactions.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromoazulenes
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 1-Aryl-3-propylazulene |
| Stille | Organostannane | Pd(PPh₃)₄ | 1-Aryl/Vinyl-3-propylazulene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 1-Alkynyl-3-propylazulene |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 1-Alkenyl-3-propylazulene |
| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | 1-Amino-3-propylazulene |
This table represents potential reactions based on the known reactivity of bromoarenes and bromoazulenes.
The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-3-propylazulene to form a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the catalytic cycle. The electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Exploration of Unique Reaction Pathways (e.g., Ring Expansion, C-H Functionalization)
Beyond traditional electrophilic and nucleophilic substitutions and cross-coupling reactions, the azulene skeleton can undergo unique transformations.
Ring Expansion: Recent studies have demonstrated the transition metal-catalyzed ring expansion of azulenes. For instance, using a copper catalyst with a diazo reagent can lead to the expansion of the seven-membered ring, extending the Buchner reaction, which was previously limited to benzenoid aromatics, to nonbenzenoid systems like azulene. kaist.ac.krnih.govresearchgate.net This provides a pathway to novel bicyclic systems. The chemoselectivity between ring expansion and C-H functionalization can be controlled by the choice of metal catalyst, with copper favoring ring expansion and silver promoting C-H alkylation. kaist.ac.krnih.gov
C-H Functionalization: Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. snnu.edu.cnmt.commdpi.com In the context of 1-bromo-3-propylazulene, C-H functionalization could potentially be directed to various positions on both the five- and seven-membered rings. The directing-group-free, site-selective C-H functionalization of azulenes has been achieved. For example, silver-catalyzed C-H alkylation has been reported. kaist.ac.krresearchgate.net The inherent electronic properties and the directing influence of the existing substituents would play a key role in determining the regioselectivity of such reactions. Given the electron-rich nature of the five-membered ring, C-H activation is more likely to occur at the C-2 position.
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of "Azulene, 1-bromo-3-propyl-". Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.
In the ¹H NMR spectrum, the propyl group would exhibit characteristic signals: a triplet for the terminal methyl protons, a sextet for the adjacent methylene (B1212753) protons, and another triplet for the methylene protons directly attached to the azulene (B44059) ring. The protons on the azulene core itself would appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing bromo group and the electron-donating propyl group. The coupling patterns between adjacent protons on the azulene ring would be crucial for assigning their specific positions.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbon attached to the bromine atom would experience a significant downfield shift. The carbons of the propyl group would appear in the aliphatic region. Due to the quadrupolar nature of bromine, direct observation of bromine NMR (⁷⁹Br and ⁸¹Br) is challenging as it typically results in very broad signals in small molecules. huji.ac.il
Table 1: Predicted ¹H NMR Chemical Shifts for Azulene, 1-bromo-3-propyl- Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Azulene Ring Protons | 7.0 - 8.5 | Multiplets | Varies |
| -CH₂- (attached to ring) | ~3.0 | Triplet | ~7.5 |
| -CH₂- (middle) | ~1.8 | Sextet | ~7.5 |
| -CH₃ | ~1.0 | Triplet | ~7.5 |
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For "Azulene, 1-bromo-3-propyl-", obtaining a suitable single crystal would allow for the unequivocal determination of its molecular structure, including bond lengths, bond angles, and the planarity of the azulene ring system. researchgate.netresearchgate.net
The resulting crystal structure would reveal the precise positioning of the bromo and propyl substituents on the azulene core. It would also provide insights into the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice. This technique is considered the "gold standard" for structural elucidation. nih.gov
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
UV/Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. Azulene and its derivatives are known for their distinct color, which arises from a weak S₀→S₁ transition in the visible region of the spectrum (around 500-650 nm) and a stronger S₀→S₂ transition in the near-UV region (around 340-370 nm). researchgate.net
The introduction of the bromo and propyl substituents on the azulene ring is expected to cause a shift in the absorption maxima (λmax). The electron-withdrawing nature of the bromine atom and the electron-donating nature of the propyl group will influence the energy levels of the molecular orbitals involved in these electronic transitions. Generally, substitution on the azulene ring can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption bands. acs.orgacs.org
Table 2: Expected UV/Vis Absorption Maxima for Substituted Azulenes
| Compound | S₀→S₁ Transition (λmax, nm) | S₀→S₂ Transition (λmax, nm) |
| Azulene | ~600 | ~340 |
| Substituted Azulenes | 500 - 650 researchgate.net | 310 - 370 researchgate.net |
Electrochemical Characterization: Cyclic Voltammetry and Related Techniques
Electrochemical techniques, particularly cyclic voltammetry, are employed to investigate the redox properties of molecules. dtu.dk For "Azulene, 1-bromo-3-propyl-", cyclic voltammetry can determine its oxidation and reduction potentials, providing insights into the stability of its radical cation and anion. The electrochemical behavior is influenced by the nature and position of substituents on the azulene ring. mdpi.com
The voltammogram of "Azulene, 1-bromo-3-propyl-" would likely exhibit reversible or quasi-reversible redox waves corresponding to the addition or removal of electrons from the π-system of the azulene core. The potentials at which these events occur would be shifted compared to unsubstituted azulene due to the electronic effects of the bromo and propyl groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. For "Azulene, 1-bromo-3-propyl-", the mass spectrum would show a molecular ion peak corresponding to its exact mass. A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.info This results in two molecular ion peaks (M and M+2) of almost equal intensity. docbrown.info
The fragmentation pattern would provide further structural information. Common fragmentation pathways for alkyl-substituted aromatic compounds include the loss of the alkyl chain or parts of it. In this case, the loss of a propyl radical or smaller fragments from the propyl group would be expected. The presence of the bromine atom would also influence the fragmentation, with the potential loss of a bromine radical or hydrogen bromide.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of "Azulene, 1-bromo-3-propyl-" would display several key absorption bands.
The C-H stretching vibrations of the propyl group would appear in the region of 2850-3000 cm⁻¹. The aromatic C-H stretching vibrations of the azulene ring would be observed above 3000 cm⁻¹. The C-C stretching vibrations within the azulene ring would give rise to a complex pattern of bands in the 1400-1600 cm⁻¹ region. A characteristic absorption for the C-Br stretching vibration would be expected in the lower frequency "fingerprint" region, typically between 500 and 750 cm⁻¹. docbrown.info The absence of other characteristic functional group absorptions can confirm the purity of the compound. docbrown.info
Table 3: Key IR Absorption Bands for Functional Group Identification
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Br Stretch | 500 - 750 docbrown.info |
Computational and Theoretical Investigations of 1 Bromo 3 Propylazulene
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. shsbnu.net It has been successfully applied to study the properties of various azulene (B44059) derivatives. researchgate.netrhhz.net For 1-bromo-3-propylazulene, DFT calculations can elucidate a range of electronic and structural properties. These calculations are typically performed using a specific functional, such as B3LYP or ωB97XD, in conjunction with a basis set like 6-31G(d,p) or 6-311+G(d,p), which defines the set of functions used to build the molecular orbitals. researchgate.netshsbnu.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netrhhz.net
In substituted azulenes, the nature and position of the substituents significantly influence the energies of the frontier orbitals and the resulting HOMO-LUMO gap. For 1-bromo-3-propylazulene, the electron-withdrawing nature of the bromine atom at the 1-position and the electron-donating nature of the propyl group at the 3-position would have competing effects on the electronic structure. DFT calculations can precisely quantify these effects. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. rhhz.net
To illustrate the type of data obtained from such calculations, a hypothetical data table for 1-bromo-3-propylazulene, based on trends observed in other substituted azulenes, is presented below.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.95 |
| HOMO-LUMO Gap (ΔE) | 3.90 |
Azulene itself possesses a notable dipole moment due to the electronic nature of its fused five- and seven-membered ring system, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. chemrxiv.org The introduction of substituents further modulates this charge distribution. In 1-bromo-3-propylazulene, the electronegative bromine atom would be expected to draw electron density towards itself, while the alkyl propyl group would donate electron density.
A hypothetical table of computed charge distribution and dipole moment is shown below.
| Property | Calculated Value |
|---|---|
| Partial Charge on Br (e) | -0.15 |
| Partial Charge on C1 (e) | +0.08 |
| Partial Charge on C3 (e) | -0.05 |
| Dipole Moment (Debye) | 2.10 |
Theoretical vibrational frequency analysis is a valuable tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, DFT can predict the frequencies and intensities of the vibrational modes of 1-bromo-3-propylazulene. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.
These calculated frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of spectral peaks to specific molecular vibrations. This is particularly useful for confirming the structure of the synthesized compound. For instance, the calculations would predict characteristic stretching frequencies for the C-Br bond, the C-H bonds of the propyl group, and the various C-C bonds within the azulene core.
Below is a hypothetical table correlating calculated vibrational frequencies with their assignments.
| Vibrational Mode | Calculated Frequency (cm-1) | Intensity |
|---|---|---|
| C-H stretch (propyl) | 2960-2870 | Medium |
| C=C stretch (ring) | 1600-1450 | Strong |
| C-Br stretch | 650 | Medium |
Quantum Chemical Modeling of Reaction Pathways and Transition States
Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. For 1-bromo-3-propylazulene, this involves mapping out the potential energy surface for a given transformation, identifying reaction intermediates, and locating the transition states that connect them.
Many chemical reactions can potentially yield multiple products, and predicting the regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product) is a key challenge. Quantum chemical modeling can address this by calculating the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy is generally the most favored, and its product is expected to be the major one.
For example, in an electrophilic substitution reaction on 1-bromo-3-propylazulene, the electrophile could attack various positions on the azulene ring. By calculating the energies of the transition states for attack at each position, one can predict the most likely site of substitution. The electronic effects of the bromo and propyl groups, as revealed by the charge distribution analysis, would be critical in determining this outcome.
For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, a carbocation or a transient intermediate complex might be formed. By calculating the energy of this intermediate relative to the reactants and products, chemists can gain insight into the feasibility and kinetics of the reaction. This energetic analysis helps to build a complete profile of the reaction pathway, from reactants through transition states and intermediates to the final products.
Theoretical Insights into Substituent Effects on Azulene Aromaticity and Reactivity
The electronic properties of the azulene ring are highly sensitive to substituent effects. Azulene is a non-alternant hydrocarbon with a significant dipole moment, arising from its electron-rich five-membered ring and electron-deficient seven-membered ring. nih.govacs.org Substituents can either enhance or diminish this inherent electronic imbalance, thereby altering the aromaticity and chemical reactivity of the molecule.
Aromaticity:
The aromaticity of the azulene system can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). iau.irchem-soc.si Theoretical studies on substituted azulenes have shown that substituents have a slight but noticeable effect on the aromaticity of the two rings. chem-soc.siresearchgate.net
Bromo Substituent (C1): Halogens like bromine are electronegative and can withdraw electron density through the sigma bond (inductive effect), but they can also donate electron density through their lone pairs into the π-system (resonance effect). In azulene, theoretical studies on similar halogenated derivatives suggest that the inductive effect is generally dominant. Placing an electron-withdrawing group on the five-membered ring tends to decrease its aromaticity.
Propyl Substituent (C3): Alkyl groups, such as propyl, are generally considered weak electron-donating groups through hyperconjugation. This donation of electron density to the π-system of the azulene core can influence the local aromaticity. Studies on methylated azulenes have shown that alkyl substitution can lead to shifts in the electronic absorption spectra, which are related to changes in the electronic structure and aromaticity. aip.org
The combined effect of the bromo and propyl groups in 1-bromo-3-propylazulene would be a complex interplay of these electronic influences. The electron-withdrawing nature of the bromine at C1 and the electron-donating nature of the propyl group at C3, both on the five-membered ring, would modulate the electron density distribution across the entire azulene framework.
Reactivity:
Theoretical calculations have been instrumental in predicting the regioselectivity of chemical reactions on the azulene nucleus, particularly electrophilic aromatic substitution. chem-soc.siresearchgate.net The positions on the five-membered ring (C1, C2, and C3) are generally more nucleophilic and thus more reactive towards electrophiles than the positions on the seven-membered ring.
Kinetic vs. Thermodynamic Control: Computational studies have shown that for electrophilic aromatic substitution reactions, position 1 is typically the most reactive site under kinetic control. chem-soc.siresearchgate.net However, products with substituents at position 2 are often the most thermodynamically stable. chem-soc.si
Below are representative data from computational studies on substituted azulenes that illustrate these principles.
Table 1: Representative Theoretical Data for Substituted Azulenes
| Compound/System | Computational Method | Key Finding | Reference |
| Halogen-substituted azulenes | M062X/6-311G(d,p) | Substituent effects on stability and electronic properties were analyzed using DFT. | iau.ir |
| Azulene Electrophilic Substitution | B3LYP/6-31+G** | Position 1 is the most reactive site for electrophilic attack from a kinetic standpoint. | chem-soc.siresearchgate.net |
| Mono-phospha-azulenes | B3LYP/6–311 + G(d,p) | The position of a heteroatom significantly affects the stability and aromaticity of the azulene system. | doi.org |
| Methylated Azulenes | Molecular Orbital Method | Alkyl substitution can cause both bathochromic (red) and hypsochromic (blue) shifts in the visible spectrum, depending on the position. | aip.org |
Exploration of 1 Bromo 3 Propylazulene in Materials Science Research
Integration into Functional Organic Materials
1-Bromo-3-propylazulene is a versatile building block for integration into a variety of functional organic materials. Its structure is conducive to forming π-conjugated systems where the azulene (B44059) unit can be incorporated into the main chain of a polymer. The 1,3-substitution pattern is one of the most common and synthetically accessible ways to create linear, conjugated polymers. researchgate.net This connectivity allows for effective electronic delocalization along the polymer backbone, which is fundamental for applications in organic electronics.
The integration of this azulene derivative into copolymers allows for the creation of materials with tailored properties. By combining 1-bromo-3-propylazulene with other aromatic comonomers, researchers can manipulate the electronic and optical characteristics of the resulting material. Furthermore, the inherent properties of the azulene core, such as its stimuli-responsive nature, can be imparted to the bulk material. For instance, polymers containing azulene units often exhibit significant changes in their absorption spectra upon protonation, leading to applications in chemical sensing. rsc.org The propyl group ensures that these advanced materials remain solution-processable, enabling their use in printable electronics and coatings.
Design and Synthesis of Azulene-Containing Homo- and Copolymers with Specific Substitution Patterns
The synthesis of polymers from 1-bromo-3-propylazulene typically involves metal-catalyzed cross-coupling reactions. The bromine atom at the 1-position serves as a versatile handle for polymerization. By reacting this monomer with appropriate comonomers or by self-polymerization, a range of homo- and copolymers with a specific 1,3-connectivity pattern can be achieved. This substitution pattern is crucial as it directly influences the electronic structure and properties of the final polymer.
The design of these polymers often targets specific electronic properties by pairing the electron-rich azulene unit with either electron-donating or electron-accepting comonomers. This donor-acceptor approach is a well-established strategy for creating low bandgap materials suitable for organic photovoltaic and near-infrared (NIR) device applications. The resulting polymers are generally soluble in common organic solvents like chloroform, tetrahydrofuran (B95107) (THF), and o-dichlorobenzene, with number-average molecular weights (Mn) often ranging from 9,800 to 34,300 Da and polydispersity indices (PDI) between 1.6 and 2.2. nih.gov Thermal stability is another key design consideration, and azulene-containing polymers frequently exhibit high thermal stability, with decomposition temperatures (Td) often exceeding 300 °C, and in some cases, 400 °C. nih.gov
Investigation of Optoelectronic Properties in Derived Materials
Polymers derived from 1,3-disubstituted azulenes, such as 1-bromo-3-propylazulene, possess a range of interesting optoelectronic properties that are the focus of intensive research. These properties are highly tunable based on the polymer's chemical structure and its environment.
In their neutral state, polymers incorporating 1,3-linked azulene units typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum. For example, azulene-containing copolymers have shown strong absorption maxima between 627 nm and 670 nm. nih.gov
A hallmark of these materials is their stimuli-responsive behavior, particularly in response to acids. Upon protonation, the azulene units form azulenium cations, leading to a dramatic change in the material's electronic structure. This results in a significant red-shift of the absorption spectrum, with new broad absorption bands appearing in the near-infrared (NIR) region, sometimes extending from 500 nm to beyond 900 nm. nih.govacs.org This property makes them promising for applications in electrochromic devices and NIR sensors. researchgate.net
While many azulene-based polymers are non-fluorescent in their neutral state, some exhibit fluorescence upon protonation. For instance, certain polymers with 1,3-substituted azulene units have been reported to show strong fluorescence emission at wavelengths around 385 nm or 420 nm in their protonated state. nih.gov One protonated polymer even displayed fluorescence at 480 nm with a large Stokes shift of 155 nm. nih.gov
Table 1: Representative Optical Properties of 1,3-Azulene-Containing Copolymers
| Polymer Type | Absorption λ_max (Neutral) | Absorption (Protonated) | Emission λ_max (Protonated) | Reference |
|---|---|---|---|---|
| Azulene-Thiophene Copolymer | 667 nm | Red-shifted | - | nih.gov |
| Azulene-Fluorene Copolymer | ~400 nm | 500-900 nm region | 480 nm | nih.gov |
| Poly(1,3-azulene) Derivative | - | Broad NIR absorption | 420 nm | nih.gov |
The electrochemical properties of materials derived from 1-bromo-3-propylazulene are critical for their application in electronic devices. The HOMO-LUMO gap, or bandgap, determines the energy required to excite an electron and is a key parameter for semiconductors. For azulene-based polymers, electrochemical bandgaps are often in the impressive range of 1.57–1.62 eV. nih.gov In some cases, optical energy gaps as low as 1.23 to 1.38 eV have been reported for thin films. nih.gov Protonation can further reduce the HOMO-LUMO gap; for one polymer, the gap decreased from 1.49 eV in its neutral form to 1.32 eV upon protonation. nih.gov
Table 2: Electronic Properties of Representative Azulene-Containing Polymers
| Property | Value | Polymer System | Reference |
|---|---|---|---|
| Electrochemical Bandgap | 1.57–1.62 eV | General 1,3-Polyazulenes | nih.gov |
| Optical Energy Gap | 1.23–1.38 eV | Azulene-Thiophene Thin Films | nih.gov |
| HOMO-LUMO Gap (Neutral) | 1.49 eV | Azulene Copolymer | nih.gov |
| HOMO-LUMO Gap (Protonated) | 1.32 eV | Azulene Copolymer | nih.gov |
| Hole Mobility (µh) | 0.062 cm² V⁻¹ s⁻¹ | Ambipolar Azulene Copolymer | nih.gov |
| Electron Mobility (µe) | 0.42 cm² V⁻¹ s⁻¹ | n-type Azulene Copolymer | nih.gov |
Potential Applications in Organic Electronic Devices
The tunable and robust properties of polymers derived from 1-bromo-3-propylazulene make them highly attractive for a range of organic electronic devices. The combination of solution processability, high thermal stability, and versatile electronic characteristics opens up numerous possibilities.
Potential applications include:
Organic Field-Effect Transistors (OFETs): The demonstrated p-type, n-type, and ambipolar charge transport behaviors, with respectable charge carrier mobilities, indicate their suitability as the active semiconductor layer in OFETs. nih.gov
Organic Photovoltaics (OPVs): The low bandgaps and strong absorption in the visible and NIR regions are desirable characteristics for donor or acceptor materials in OPV devices, potentially enabling the capture of a broader range of the solar spectrum.
Electrochromic Devices: The distinct color change observed upon protonation can be exploited in smart windows, displays, and sensors, where an electrical potential can be used to induce the reversible switching process. researchgate.net
Chemical Sensors: The high sensitivity of the azulene moiety's optical properties to acidic environments makes these materials excellent candidates for optical pH sensors. mdpi.com
Energy Storage: Azulene-based polymers have also been explored as cathode materials for lithium-sulfur batteries, suggesting a role in next-generation energy storage systems. rsc.org
The continued exploration of monomers like 1-bromo-3-propylazulene is poised to advance the field of organic materials, offering new pathways to high-performance, solution-processable electronic devices.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity
Currently, a dedicated synthetic protocol for 1-bromo-3-propylazulene has not been reported. Future research should focus on establishing efficient and regioselective synthetic pathways. A potential strategy could involve a multi-step synthesis starting from azulene (B44059) itself.
One plausible, yet to be tested, approach could be the Friedel-Crafts acylation of azulene with propanoyl chloride to yield 1-propanoylazulene, followed by reduction of the keto group to a propyl group. Subsequent selective bromination at the 1-position would be required. However, direct bromination of 3-propylazulene would likely lead to a mixture of isomers, necessitating a more controlled approach.
An alternative route could start with the synthesis of 1-bromoazulene (B3054544), which can be achieved by reacting azulene with N-bromosuccinimide (NBS). tandfonline.com Subsequent introduction of the propyl group at the 3-position via a Friedel-Crafts alkylation or acylation-reduction sequence would need to be investigated for its feasibility and selectivity. The development of a one-pot synthesis would be a significant advancement, potentially utilizing a sequence of catalytic reactions.
Table 1: Hypothetical Comparison of Potential Synthetic Routes for 1-Bromo-3-Propylazulene
| Route | Starting Material | Key Steps | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| A | Azulene | 1. Friedel-Crafts acylation (propanoyl chloride) 2. Reduction (e.g., Wolff-Kishner) 3. Bromination (e.g., NBS) | Potentially straightforward. | Lack of regioselectivity in the bromination step. |
| B | 1-Bromoazulene | 1. Friedel-Crafts alkylation (propyl halide) | Starts with a readily available bromoazulene. | Risk of polyalkylation and rearrangement of the propyl group. |
Exploration of New Chemical Transformations at the Bromo and Propyl Positions
The bromo and propyl substituents on the azulene core offer reactive sites for a variety of chemical transformations, which remain unexplored for this specific isomer.
The bromine atom at the 1-position is expected to be susceptible to nucleophilic substitution and cross-coupling reactions. acs.orgsmolecule.com Future work could explore reactions such as Suzuki, Stille, and Sonogashira couplings to introduce new carbon-carbon bonds, leading to the synthesis of more complex azulene-based architectures. beilstein-journals.orgresearchgate.net The reactivity of the C-Br bond in 1-bromo-3-propylazulene could be compared to other bromoazulene isomers to understand the electronic influence of the 3-propyl group.
The propyl group at the 3-position, while generally less reactive than the bromo group, could be a site for functionalization. For example, selective oxidation of the benzylic-like position of the propyl group could introduce a hydroxyl or carbonyl group, providing a handle for further synthetic modifications.
Advanced Mechanistic Studies Utilizing in situ Spectroscopic Techniques
Detailed mechanistic studies on the synthesis and reactions of 1-bromo-3-propylazulene are crucial for optimizing reaction conditions and understanding its chemical behavior. The halogenation of azulene derivatives is known to proceed via an electrophilic substitution mechanism. tandfonline.com In situ spectroscopic techniques, such as NMR and IR spectroscopy, could be employed to monitor the progress of the bromination of 3-propylazulene, allowing for the identification of intermediates and the determination of reaction kinetics. beilstein-journals.org
Similarly, for the alkylation of 1-bromoazulene, in situ monitoring could provide insights into the formation of carbocationic intermediates and help to control for potential rearrangements of the propyl group. nih.gov Understanding the mechanism of these fundamental reactions is key to developing more efficient and selective synthetic protocols.
Computational Design of Novel Azulene Architectures Incorporating Bromine and Propyl Moieties
Computational chemistry, particularly Density Functional Theory (DFT), can serve as a powerful tool to predict the properties and reactivity of 1-bromo-3-propylazulene and to design novel derivatives. espublisher.comtandfonline.com DFT calculations could be used to determine the molecule's electronic structure, including its HOMO-LUMO gap, dipole moment, and charge distribution. nih.gov This information would be invaluable for predicting its reactivity in various chemical reactions and for understanding its photophysical properties.
Furthermore, computational modeling could be used to design new azulene architectures with specific electronic or optical properties by exploring the effects of different substituents at the bromo and propyl positions. For example, the impact of replacing the bromine atom with other halogens or functional groups on the molecule's properties could be systematically investigated. The thermal rearrangement of substituted azulenes to naphthalenes is another area where computational studies could provide significant mechanistic insights. acs.orgnih.gov
Table 2: Hypothetical DFT-Calculated Properties of 1-Bromo-3-Propylazulene and a Designed Derivative
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 1-Bromo-3-propylazulene | -5.80 | -1.95 | 3.85 | 1.5 |
Investigation of 1-Bromo-3-Propylazulene in Supramolecular Chemistry and Self-Assembly (if applicable)
The unique electronic and structural features of azulene derivatives make them attractive building blocks for supramolecular chemistry. beilstein-journals.orgrsc.org The presence of a polarizable bromine atom and a nonpolar propyl group in 1-bromo-3-propylazulene could lead to interesting self-assembly behaviors and host-guest interactions.
Future research could investigate the ability of this molecule to form halogen bonds, where the bromine atom acts as a halogen bond donor. rsc.org The interplay between halogen bonding and π-π stacking interactions could lead to the formation of well-defined supramolecular architectures in the solid state. The propyl group could influence the packing of the molecules in the crystal lattice and could also play a role in the solubility and processing of any resulting materials. The potential for 1-bromo-3-propylazulene to act as a guest in macrocyclic hosts or as a component in liquid crystalline materials are also intriguing avenues for exploration.
Q & A
What synthetic methodologies are optimal for introducing bromine and propyl groups at the 1- and 3-positions of azulene?
Advanced
The synthesis of 1-bromo-3-propyl-azulene can be approached via catalytic C–H functionalization. Evidence from catalytic cycles (Fig. 4A in ) suggests using metal-carbenoid intermediates (e.g., Cu or Rh catalysts) to facilitate selective substitution. For example, bromination at the 1-position may involve electrophilic aromatic substitution under controlled conditions, while the propyl group could be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura). Reaction parameters such as catalyst loading (1–2 mol% relative to azulene ), solvent polarity (CH₂Cl₂), and slow reagent addition (syringe pump ) are critical for minimizing side reactions. Computational studies (B3LYP/M06 functionals ) highlight the stabilization of intermediates through π-electron delocalization, which guides regioselectivity.
How do substituent positions (1-bromo vs. 3-propyl) alter the electronic and spectroscopic properties of azulene?
Advanced
Substituents at the 1- and 3-positions significantly perturb azulene’s electronic structure. The bromine atom (electron-withdrawing) at position 1 increases the dipole moment, while the propyl group (electron-donating) at position 3 modulates conjugation. This dual substitution shifts absorption spectra into the visible range (e.g., λₐᵦₛ ~500–600 nm ) and may induce anomalous fluorescence from higher excited states (violating Kasha’s rule ). UV-Vis and fluorescence spectroscopy, combined with density functional theory (DFT) calculations , are essential for correlating substituent effects with spectral changes. For example, the 1-bromo group stabilizes cationic intermediates via resonance, while the 3-propyl group enhances solubility for solution-phase studies.
What analytical techniques are most reliable for quantifying 1-bromo-3-propyl-azulene in synthetic mixtures?
Basic
Reverse-phase HPLC with UV detection is a robust method, validated for structurally similar azulene derivatives (e.g., bis-thiadiazabenzoazulene ). Key parameters include:
- Linear range : 0.025–0.903 µg/ml (extrapolated from ).
- Detection limits : LOD = 0.007 µg/ml; LOQ = 0.024 µg/ml (based on ).
- Precision : Relative standard deviation (RSD) <2.18% .
Mass spectrometry (e.g., photoionization efficiency/PIE curves ) can resolve isotopic contributions (e.g., ¹³C signals at m/z = 129 ) and confirm purity.
How do competing reaction pathways affect the yield of 1-bromo-3-propyl-azulene?
Advanced
Branching ratios between desired and competing products depend on reaction kinetics and thermodynamics. For example, in gas-phase azulene synthesis, naphthalene formation dominates (94.3% vs. azulene at 5.7% ). In solution-phase functionalization, steric hindrance from the propyl group may suppress bromination at adjacent positions. Monitoring via time-resolved photoionization mass spectrometry (PIMS ) and adjusting reagent stoichiometry (e.g., EDA:azulene ratio ) can optimize selectivity. Computational modeling of transition states (e.g., B3LYP ) identifies energy barriers, guiding catalyst design to favor 1,3-substitution.
What computational strategies predict the aromatic stability of 1-bromo-3-propyl-azulene?
Advanced
Aromaticity can be assessed using nucleus-independent chemical shift (NICS) calculations and electron localization function (ELF) analysis. The bromine substituent withdraws electron density, reducing aromatic stabilization, while the propyl group donates electrons via hyperconjugation. DFT studies (M06 functional ) reveal that delocalization across the 10-carbon π-system mitigates destabilization. Comparative studies with naphthalene derivatives (IE = 8.14 eV vs. azulene’s IE = 7.41 eV ) highlight differences in ionization potentials due to substituent effects.
How can contradictory data on substituent-directed reactivity be resolved?
Advanced
Discrepancies often arise from solvent effects, catalyst choice, or competing mechanisms. For example, Zn-DPA receptors appended to azulene’s 1,3-positions exhibit fluorescence responses sensitive to linker geometry (para vs. meta). Systematic variation of reaction conditions (e.g., solvent polarity, temperature ) paired with mechanistic probes (e.g., isotopic labeling ) can isolate variables. Meta-analyses of PIE curves (e.g., distinguishing azulene from naphthalene at m/z = 128 ) and X-ray crystallography (e.g., ligand conformations ) provide structural validation.
What role does azulene’s dipole moment play in its functionalization?
Basic
Azulene’s inherent dipole (1.08 D ) directs electrophilic attack to the electron-rich 1-position and nucleophilic attack to the 3-position. Bromination at position 1 amplifies the dipole, influencing subsequent reactions (e.g., propyl-group introduction via SN2 or radical pathways). Polar solvents (e.g., DCM ) stabilize charge-separated intermediates, while nonpolar solvents favor π-π interactions. Dipole moment calculations (DFT ) and Hammett substituent constants rationalize regioselectivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
